2-Ethoxycinnamic acid

Overview

Description

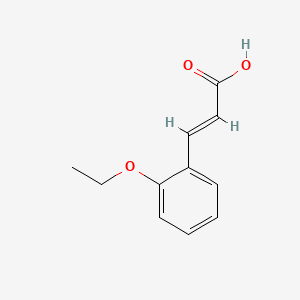

2-Ethoxycinnamic acid is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is a derivative of cinnamic acid, characterized by the presence of an ethoxy group attached to the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxycinnamic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2-ethoxybenzaldehyde with malonic acid in the presence of piperidine and pyridine. The reaction mixture is heated to 80°C for 6 hours, followed by acidification and extraction to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

General Reactivity of Cinnamic Acid Derivatives

Cinnamic acid derivatives typically undergo reactions characteristic of both the carboxylic acid and α,β-unsaturated carbonyl functionalities:

-

Esterification : Methoxycinnamic acid derivatives (e.g., p-methoxycinnamic acid) are esterified enzymatically or chemically. For example, Novozym 435 catalyzes esterification of p-methoxycinnamic acid with 2-ethylhexanol to produce octyl methoxycinnamate (90% yield at 80°C) .

-

Photochemical isomerization : Methoxycinnamates (e.g., ortho- and para-methoxy isomers) undergo reversible E-to-Z photoisomerization under UV irradiation, forming photostationary states with near-equal isomer ratios .

Synthetic Modifications

Biological Activity

-

Antiglycation : Methoxycinnamic acids inhibit advanced glycation end-product (AGE) formation by binding to human serum albumin (HSA) and scavenging free radicals .

-

Enzyme Modulation : p-Methoxycinnamic acid enhances insulin secretion via Ca²⁺ influx in pancreatic β-cells and inhibits α-glucosidase (IC₅₀ = 0.04 mM) .

Hypothetical Reactivity of 2-Ethoxycinnamic Acid

While no direct studies on this compound were found, its ethoxy group may influence reactivity compared to methoxy analogs:

-

Steric Effects : The larger ethoxy group could reduce enzymatic esterification efficiency or alter binding affinities to proteins like HSA.

-

Electronic Effects : Ethoxy’s stronger electron-donating nature may enhance photostability or shift absorption maxima in UV-driven reactions.

-

Metabolic Pathways : Ethoxy substituents might undergo O-dealkylation in vivo, forming 2-hydroxycinnamic acid as a metabolite .

Data Gaps and Recommendations

-

Synthetic Studies : No literature on this compound synthesis was identified. Proposed routes could adapt methods for methoxy analogs, such as:

-

Horner-Emmons Reaction : For E-selective olefination of ethoxy-substituted benzaldehydes.

-

Enzymatic Catalysis : Lipase-mediated esterification with alcohols.

-

-

Photochemical Behavior : Ethoxy groups may alter photoisomerization kinetics compared to methoxy derivatives, warranting UV/Vis and NMR studies.

Scientific Research Applications

2-Ethoxycinnamic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for various derivatives.

Medicine: Research has explored its use in developing new therapeutic agents due to its bioactive properties.

Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxycinnamic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways .

Comparison with Similar Compounds

2-Ethoxycinnamic acid can be compared with other cinnamic acid derivatives, such as:

Cinnamic Acid: The parent compound, which lacks the ethoxy group, is widely used in the synthesis of various bioactive molecules.

4-Hydroxycinnamic Acid: Known for its antioxidant properties, this derivative has a hydroxyl group attached to the aromatic ring.

3,4-Dimethoxycinnamic Acid: This compound has two methoxy groups, enhancing its solubility and bioactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other cinnamic acid derivatives .

Biological Activity

2-Ethoxycinnamic acid, a derivative of cinnamic acid, has garnered attention in recent years for its diverse biological activities. This article delves into its pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antidiabetic effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its ethoxy group at the 2-position of the cinnamic acid structure. This modification influences its solubility and biological activity compared to other cinnamic acid derivatives.

Biological Activities

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to enhance the activity of various antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT), which play crucial roles in cellular defense against oxidative stress. In vitro studies have demonstrated that it effectively scavenges free radicals, contributing to its protective effects on cellular components.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In animal models, this compound significantly reduced markers of inflammation such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Studies involving lipopolysaccharide (LPS)-induced inflammation in mice showed that treatment with this compound resulted in a marked decrease in paw edema and inflammatory cytokine levels.

3. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been reported to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. Mechanistically, it appears to induce apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways such as NF-κB and p53.

4. Antidiabetic Activity

In diabetic models, this compound has shown promise in lowering blood glucose levels by enhancing insulin sensitivity. It stimulates insulin secretion from pancreatic β-cells and reduces postprandial hyperglycemia, indicating its potential as an adjunct therapy for managing diabetes.

Research Findings and Case Studies

A summary of significant research findings related to the biological activity of this compound is presented in Table 1.

Properties

IUPAC Name |

(E)-3-(2-ethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-10-6-4-3-5-9(10)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTDCJJEJZCEBF-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901323 | |

| Record name | (E)-2-Ethoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69038-81-9, 59923-03-4 | |

| Record name | 69038-81-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(2-ethoxyphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.